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Compound of Interest

Compound Name: cis-(+)-Disparlure

CAS No.: 54910-51-9

Cat. No.: B1345989 Get Quote

Executive Summary
(+)-Disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] is the sex pheromone of the gypsy

moth (Lymantria dispar).[1] Its synthesis represents a classic benchmark in asymmetric

catalysis due to the stringent requirement for stereochemical purity; the (-)-enantiomer acts as

a behavioral antagonist, significantly reducing biological efficacy.

This guide objectively compares three dominant synthetic strategies:

Sharpless Asymmetric Epoxidation (SAE): The historical and enantioselective benchmark.

Jacobsen Hydrolytic Kinetic Resolution (HKR): The process-chemistry standard for

scalability.

Chiral Pool Synthesis: A baseline approach using naturally occurring synthons.

Recommendation: For research-scale synthesis requiring high atom economy, Route A

(Sharpless) is superior. For industrial scale-up where reagent cost and operational simplicity

outweigh a 50% yield cap, Route B (Jacobsen HKR) is the preferred methodology.

Comparative Analysis Framework
The following table summarizes the performance metrics of the primary routes. Data is

aggregated from key literature sources (Rossiter et al., Jacobsen et al., and Koumbis et al.).
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Metric
Route A: Sharpless
(SAE)

Route B: Jacobsen
(HKR)

Route C: Chiral
Pool (Glutamic
Acid)

Primary Mechanism
Enantioselective

Epoxidation
Kinetic Resolution

Diastereoselective

Transformation

Starting Material
Allylic Alcohol

(Prochiral)

Terminal Epoxide

(Racemic)
(S)-(+)-Glutamic Acid

Theoretical Yield
100%

(Enantioselective)
50% (Resolution) 100%

Observed Yield ~25–40% (Overall)
~40–45% (Resolution

step)
<10% (Overall)

Enantiomeric Excess > 95% ee
> 99% ee (after

recrystallization)
> 98% ee

Step Count 5–7 Steps 4–5 Steps 12+ Steps

Scalability
Moderate (Temp

control -20°C)

High (Ambient Temp,

water solvent)

Low (Tedious

purifications)

Atom Economy High
Low (Discard 50%

enantiomer)

Low (Extensive

protection/deprotectio

n)

Deep Dive: Route A – Sharpless Asymmetric
Epoxidation
Best for: High atom economy and total synthesis projects.

This route relies on the titanium-catalyzed epoxidation of a prochiral allylic alcohol. Unlike

resolution methods, this approach theoretically allows for the conversion of all starting material

into the desired enantiomer.

Mechanistic Pathway
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The core transformation utilizes the Rossiter protocol. A Z-allylic alcohol is subjected to the

Sharpless catalyst system. The stereochemistry is controlled by the tartrate ligand.

Reagents: Ti(OiPr)₄, (+)-Diethyl Tartrate (DET), tert-Butyl Hydroperoxide (TBHP).

Critical Factor: The use of (+)-DET directs the oxygen delivery to the re-face of the alkene,

establishing the (7R, 8S) stereocenters.

Experimental Protocol (Self-Validating)
Adapted from Rossiter, B. E., et al. J. Am. Chem. Soc. 1981.

Step 1: Catalyst Preparation

Flame-dry a 500 mL flask under Argon.

Add CH₂Cl₂ (200 mL) and cool to -20°C.

Add Ti(OiPr)₄ (1.0 equiv) and (+)-DET (1.2 equiv). Stir for 20 mins to allow ligand exchange.

Validation: Solution should remain clear/pale yellow. Turbidity indicates moisture

contamination.

Step 2: Epoxidation

Add the Z-allylic alcohol precursor ((Z)-2-tridecen-1-ol) dropwise.

Add TBHP (2.0 equiv, anhydrous in decane) slowly to maintain temp < -20°C.

Stir at -20°C for 4–6 hours.

Quench: Pour into a solution of ferrous sulfate/tartaric acid to destroy excess peroxide and

chelate titanium.

Workup: Extract with ether, wash with brine, dry over MgSO₄.

Step 3: Derivatization to Disparlure The resulting epoxy alcohol is converted to Disparlure via

tosylation followed by cuprate coupling (Li₂CuCl₄ + isoamylmagnesium bromide).
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Visualization: Sharpless Pathway
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Figure 1: Sharpless Asymmetric Epoxidation workflow converting prochiral allylic alcohol to (+)-

disparlure.

Deep Dive: Route B – Jacobsen Hydrolytic Kinetic
Resolution (HKR)
Best for: Large-scale production and operational simplicity.

The HKR method uses a chiral Co(salen) complex to selectively hydrolyze the undesired

enantiomer of a racemic terminal epoxide, leaving the desired enantiomer intact.

Mechanistic Pathway
Reagents: (R,R)-Co(salen) catalyst, Water, Acetic Acid (activator).

Mechanism: The catalyst preferentially binds and hydrates the (S)-epoxide to a diol. The (R)-

epoxide reacts much slower (k_rel > 100), allowing it to be isolated in high enantiopurity.

Experimental Protocol
Adapted from Jacobsen, E. N., et al. Science 1997 and Chow & Wan, J. Org. Chem. 2001.

Step 1: Catalyst Activation

Dissolve (R,R)-Co(salen) (0.5 mol%) in toluene.

Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 1 hour. Validation: Color

change from red to dark brown indicates oxidation to Co(III).

Remove solvent in vacuo to obtain the active Co(III)-salen catalyst.
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Step 2: Kinetic Resolution

Add racemic epoxide (2-decyl-oxirane) to the catalyst (0.5 mol%).

Cool to 0°C. Add H₂O (0.55 equiv) dropwise.

Allow to warm to room temperature and stir for 12–18 hours.

Separation: Distill the mixture. The unreacted (R)-epoxide (volatile) separates easily from the

high-boiling diol (the hydrolyzed S-enantiomer).

Step 3: Chain Extension The resolved terminal epoxide is converted to the internal epoxide

(Disparlure) via lithiation and alkylation, though care must be taken to preserve stereochemistry

during ring-opening/closing sequences if rearrangement is required. Note: A common variation

involves resolving a long-chain terminal epoxide and then performing a stereospecific

alkylation.

Visualization: Jacobsen HKR Logic
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Figure 2: Jacobsen HKR process separating enantiomers via selective hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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